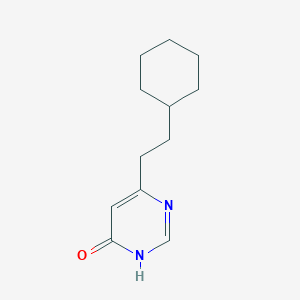

6-(2-Cyclohexylethyl)pyrimidin-4-ol

Description

Chemical Identity and Structural Classification

This compound represents a sophisticated example of substituted pyrimidine chemistry, belonging to the broader family of six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the aromatic ring. The compound is formally identified by the Chemical Abstracts Service number 2092803-44-4, providing unambiguous chemical identification within scientific databases and literature. The molecular architecture consists of a fundamental pyrimidine ring system enhanced by specific substitution patterns that define its unique chemical identity and potential biological activities.

The structural framework of this compound can be systematically analyzed through its component parts and their spatial relationships within the molecular structure. The pyrimidine ring serves as the central heterocyclic core, providing the fundamental nitrogen-containing aromatic system that characterizes this class of compounds. At the 4-position, a hydroxyl group introduces significant polarity and hydrogen bonding capability, influencing both the compound's physical properties and its potential interactions with biological targets. The 6-position bears a cyclohexylethyl substituent, representing a substantial lipophilic alkyl chain terminating in a saturated six-membered ring system.

The cyclohexylethyl moiety contributes substantially to the compound's three-dimensional structure and physicochemical properties. This substituent consists of a two-carbon ethyl linker connecting the pyrimidine ring to a cyclohexyl group, creating a flexible yet sterically demanding appendage that can adopt various conformational arrangements. The presence of this bulky, hydrophobic substituent significantly influences the compound's solubility characteristics, membrane permeability, and potential protein binding interactions.

| Structural Component | Chemical Feature | Functional Impact |

|---|---|---|

| Pyrimidine core | Six-membered aromatic ring with nitrogen atoms at positions 1,3 | Provides heterocyclic framework and aromatic stability |

| 4-Hydroxyl group | Polar functional group with hydrogen bonding capability | Influences solubility and biological interactions |

| 6-Cyclohexylethyl chain | Lipophilic alkyl chain with terminal cyclohexyl ring | Affects membrane permeability and protein binding |

| Overall architecture | Amphiphilic structure with polar and lipophilic regions | Determines pharmacokinetic and biological properties |

The classification of this compound within heterocyclic chemistry places it among the pyrimidine derivatives, which represent one of the three fundamental diazine ring systems alongside pyrazine and pyridazine. Pyrimidines are distinguished by their nitrogen atoms occupying the 1 and 3 positions of the six-membered ring, creating a symmetrical arrangement that influences both electronic distribution and chemical reactivity patterns. This structural arrangement is fundamental to numerous biological systems, as pyrimidine derivatives form essential components of nucleic acids including cytosine, thymine, and uracil.

The specific substitution pattern observed in this compound creates a compound that can be classified as a pyrimidin-4-ol derivative, indicating the presence of the hydroxyl group at the 4-position. This functional group arrangement is significant because hydroxyl groups on pyrimidine rings often exist in tautomeric equilibrium with their corresponding lactam forms, influencing both chemical reactivity and biological activity. The compound's classification also encompasses its identity as an alkyl-substituted pyrimidine, with the cyclohexylethyl group representing a substantial hydrophobic modification that distinguishes it from simpler pyrimidine derivatives.

Historical Context in Heterocyclic Chemistry Research

The development of pyrimidine chemistry has deep historical roots that provide essential context for understanding the significance of compounds like this compound within the broader landscape of heterocyclic research. The systematic investigation of pyrimidine compounds began during the late nineteenth century, establishing foundational principles that continue to guide contemporary research in this field. Early recognition of pyrimidine derivatives in natural products, particularly in biological systems, provided initial impetus for detailed chemical investigation of these heterocyclic structures.

The pioneering work of Adolf Pinner during the 1880s marked a crucial turning point in pyrimidine chemistry, establishing systematic synthetic approaches that enabled detailed study of these heterocyclic compounds. Pinner's methodical investigation began in 1884 with the development of synthetic routes involving the condensation of ethyl acetoacetate with amidines, creating a foundational synthetic strategy that remains influential in contemporary pyrimidine synthesis. His contributions extended beyond synthetic methodology to include fundamental nomenclature, as Pinner first proposed the term "pyrimidin" in 1885, providing the systematic naming convention that continues to be used in modern chemical literature.

The historical development of pyrimidine synthesis reveals a progression from simple foundational reactions to increasingly sophisticated methodologies capable of producing complex substituted derivatives. Early synthetic efforts focused on establishing basic ring-forming reactions and understanding fundamental reactivity patterns, while later developments emphasized the creation of specifically substituted compounds with targeted biological activities. The evolution from Pinner's original condensation reactions to contemporary multicomponent synthesis strategies demonstrates the continuous refinement of synthetic approaches in response to growing understanding of structure-activity relationships and medicinal chemistry requirements.

| Historical Period | Key Developments | Research Focus | Impact on Modern Chemistry |

|---|---|---|---|

| 1879-1885 | Initial pyrimidine synthesis and nomenclature establishment | Basic ring formation and structural identification | Foundation for systematic chemical classification |

| 1884-1900 | Pinner's systematic studies and synthetic methodology development | Condensation reactions and derivative preparation | Established fundamental synthetic approaches |

| Early 20th century | Recognition of biological significance and natural product isolation | Structure-function relationships in biological systems | Connected synthetic chemistry to biological applications |

| Contemporary era | Advanced synthetic methods and targeted drug design | Medicinal chemistry and pharmaceutical applications | Enables creation of sophisticated therapeutic agents |

The recognition of pyrimidine derivatives as essential components of biological systems provided crucial motivation for continued research and development in this field. The identification of cytosine, thymine, and uracil as fundamental nucleotide components established pyrimidines as molecules of central biological importance, driving research efforts to understand their chemical properties and develop synthetic approaches for creating related compounds. This biological significance created a direct connection between fundamental heterocyclic chemistry research and practical applications in medicine and biochemistry.

Contemporary research in pyrimidine chemistry, exemplified by investigations of compounds like this compound, represents the culmination of more than a century of systematic development in synthetic methodology and structure-activity relationship understanding. Modern synthetic approaches incorporate advanced techniques including multicomponent reactions, microwave-assisted synthesis, and sophisticated catalytic systems that enable the efficient preparation of highly substituted pyrimidine derivatives. These methodological advances have made possible the systematic exploration of complex substitution patterns and the development of compounds with precisely tailored biological activities.

The historical context of heterocyclic chemistry research also encompasses the gradual recognition of pyrimidine derivatives as privileged structures in medicinal chemistry. Research has demonstrated that pyrimidine-containing compounds exhibit diverse biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties. This broad spectrum of biological activities has sustained continued interest in pyrimidine chemistry and has driven the development of increasingly sophisticated synthetic approaches for creating novel derivatives with enhanced therapeutic potential.

The development of this compound and related compounds represents the application of historical synthetic principles to contemporary medicinal chemistry challenges. The compound's structural features reflect design strategies that incorporate both traditional pyrimidine chemistry principles and modern understanding of structure-activity relationships in drug design. The cyclohexylethyl substituent, in particular, represents a sophisticated approach to modulating physicochemical properties while maintaining the fundamental biological activity associated with the pyrimidine core structure.

Propriétés

IUPAC Name |

4-(2-cyclohexylethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-12-8-11(13-9-14-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIYGYHIIPIARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 6-(2-Cyclohexylethyl)pyrimidin-4-ol typically follows a pathway involving:

- Construction or functionalization of the pyrimidin-4-ol core.

- Introduction of the 2-cyclohexylethyl substituent at the 6-position.

This can be achieved by nucleophilic substitution, condensation, or coupling reactions depending on the starting materials and intermediates.

Preparation of Pyrimidin-4-ol Core

Pyrimidin-4-ol derivatives are commonly prepared via condensation reactions involving 1,3-dicarbonyl compounds and amidine or guanidine derivatives. For example:

- The condensation of 1,3-diketones with amidines yields pyrimidin-4-ol rings.

- Alternatively, pyrimidine rings can be constructed by cyclization of β-dicarbonyl compounds with urea or thiourea derivatives.

A relevant example from related literature describes the synthesis of triazolopyrimidines via condensation of 1,3-diketones with amino-triazoles, which parallels the construction of pyrimidin-4-ol systems.

Detailed Preparation Method Based on Literature and Patents

Research Findings and Optimization Notes

Catalyst Use: The chlorination step to produce 2,4,6-trichloropyrimidine can be catalyzed by organic bases such as dimethylaniline or tertiary amines, but their amounts should be minimized to avoid yield loss and purification issues.

Temperature Control: The chlorination reaction is preferably conducted at 60–75 °C to balance reaction speed and avoid formation of insoluble polyphosphorus byproducts.

Solvent Choice: Phosphorus oxychloride often acts as both reagent and solvent, enabling solvent-free or minimal solvent processes, which is advantageous for industrial scale.

Purification: Distillation is the preferred method to isolate 2,4,6-trichloropyrimidine, with subsequent heating to remove residual phosphorus compounds for high purity.

Substitution Reaction: Using N-methylpyrrolidone (NMP) or similar polar aprotic solvents under inert atmosphere (N2) facilitates nucleophilic substitution at the 6-position with amine nucleophiles, yielding the desired substituted pyrimidine derivatives.

Summary Table of Key Preparation Steps for this compound

Analyse Des Réactions Chimiques

Types of Reactions

6-(2-Cyclohexylethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 6-(2-Cyclohexylethyl)pyrimidin-4-ol, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent. The selectivity index (SI) calculated from cytotoxicity assays further supports its therapeutic viability without significant toxicity to human cell lines .

Anti-inflammatory Properties

Pyrimidine derivatives have also been studied for their anti-inflammatory effects. In vitro assays showed that this compound inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The compound exhibited IC50 values comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory diseases .

Biological Studies

Mechanism of Action

The mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. For instance, studies have shown that the compound can inhibit specific pathways involved in the proliferation of cancer cells, contributing to its anticancer potential .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar pyrimidine derivatives have provided insights into how structural modifications can enhance biological activity. For example, substituents at different positions on the pyrimidine ring have been linked to improved potency against specific targets, guiding future synthetic efforts for optimizing this compound's efficacy .

Materials Science

Development of Novel Materials

Beyond biological applications, this compound is being explored for its potential use in materials science. Its unique structure allows for the synthesis of novel materials with specific electronic and optical properties. Research is ongoing into how these materials can be utilized in electronic devices or as sensors.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated MIC values indicating effectiveness against M. tuberculosis with |

Mécanisme D'action

The mechanism of action of 6-(2-Cyclohexylethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol (CAS 2090280-46-7)

- Substituents : Cyclopentylethyl (smaller aliphatic ring) and methyl groups.

- The methyl group at the 2-position may alter electronic properties, affecting reactivity in substitution reactions .

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol (CAS 16097-62-4)

- Substituents : Methylthio (-SCH₃) and trifluoromethyl (-CF₃) groups.

- Impact : The electron-withdrawing -CF₃ group increases ring electron deficiency, enhancing stability under acidic conditions. The thioether group may participate in redox reactions or serve as a leaving group. This compound is used in catalysis and drug metabolism studies due to its unique electronic profile .

6-(4-Methoxyphenyl)pyrimidin-4-ol (CAS 130841-04-2)

- Substituents : 4-Methoxyphenyl (aromatic with electron-donating -OCH₃).

- Impact : The methoxy group facilitates π-π stacking interactions, making it suitable for biochemical studies targeting aromatic binding pockets. Its molecular weight (202.21 g/mol) and purity (95%) are documented, with applications in laboratory research .

4-(Aminomethyl)-6-cyclohexylpyridin-3-ol

- Core Structure : Pyridine ring instead of pyrimidine.

- Substituents: Cyclohexyl and aminomethyl (-CH₂NH₂) groups.

- Impact: The aminomethyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Its versatility in R&D highlights the role of functional group positioning in modulating activity .

Physicochemical and Application Comparison

Key Observations:

Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance stability but reduce nucleophilicity, whereas electron-donating groups (e.g., -OCH₃) improve aromatic interactions .

Applications : Thioether and trifluoromethyl derivatives are prioritized in catalysis and metabolic studies, while methoxyphenyl variants are leveraged for aromatic binding assays .

Activité Biologique

Overview

6-(2-Cyclohexylethyl)pyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a cyclohexylethyl substituent on the pyrimidine ring, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound's molecular formula is , and it features a hydroxyl group at the 4-position of the pyrimidine ring. This configuration enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may modulate enzyme activity involved in inflammatory pathways, potentially serving as an anti-inflammatory agent. The specific molecular targets include:

- Enzymes involved in metabolic pathways.

- Receptors related to neurotransmission and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, suggesting utility in treating inflammatory diseases.

- Cytotoxic Effects : In vitro studies have shown that it may induce cell death in certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

-

Anti-inflammatory Effects :

- In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a notable decrease in tumor necrosis factor-alpha (TNF-α) levels, demonstrating its potential as an anti-inflammatory agent.

-

Cytotoxicity Assays :

- Cytotoxic effects were assessed using MTT assays on various cancer cell lines (e.g., H146 small-cell lung cancer). The IC50 values ranged from 30 to 100 nM, indicating significant cytotoxicity at low concentrations.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group at position 4 | Antimicrobial, anti-inflammatory |

| 2-Cyclohexylethylpyrimidine | Lacks hydroxyl group | Reduced reactivity |

| 4-Hydroxy-2-cyclohexylethylpyrimidine | Similar structure but different substitution pattern | Potential anti-inflammatory |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 6-(2-Cyclohexylethyl)pyrimidin-4-ol, and how can challenges in cyclohexylethyl incorporation be addressed?

- Methodological Answer :

- Step 1 : Start with a pyrimidine core (e.g., 4-hydroxypyrimidine derivatives) and introduce the cyclohexylethyl group via alkylation or coupling reactions. For example, describes a multi-step synthesis involving coupling ethyl 2-cyanoacetate with brominated intermediates, which can be adapted for cyclohexylethyl functionalization .

- Step 2 : Use protecting groups (e.g., tert-butyldimethylsilyl) to prevent hydroxyl group interference during alkylation.

- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity. Polar aprotic solvents like DMF or DMSO may improve yield .

- Challenge : Steric hindrance from the cyclohexyl group may reduce reaction efficiency. Mitigate this by employing catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR to verify the presence of the cyclohexylethyl moiety (e.g., δ ~1.2–1.8 ppm for cyclohexyl protons) and hydroxyl group (broad singlet at δ ~10–12 ppm) .

- X-ray Crystallography : As demonstrated in for a structurally analogous compound, single-crystal X-ray diffraction can resolve stereochemistry and confirm bond angles/planarity of the pyrimidine ring .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing isomers.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Approach 1 : Validate computational models (e.g., DFT calculations) by comparing predicted vs. observed reaction outcomes. Adjust solvent parameters or transition-state geometries in simulations to align with experimental kinetics .

- Approach 2 : Conduct mechanistic studies (e.g., isotopic labeling, kinetic isotope effects) to identify rate-limiting steps. For example, highlights reaction mechanism studies for heterocyclic compounds .

- Data Reconciliation : Use sensitivity analysis to prioritize variables (e.g., substituent electronic effects, steric factors) contributing to discrepancies.

Q. What experimental designs are effective for evaluating the biological activity of this compound while minimizing cytotoxicity?

- Methodological Answer :

- Step 1 : Perform in vitro assays (e.g., enzyme inhibition, cell viability) with dose-response curves (IC₅₀ determination). Reference ’s approach to testing pyrimidine derivatives for antifungal activity .

- Step 2 : Use comparative toxicity profiling (e.g., MTT assay on HEK293 or HepG2 cells) to identify safe concentration ranges.

- Step 3 : Apply structure-activity relationship (SAR) studies to modify substituents (e.g., replacing the hydroxyl group with a methoxy group) and reduce cytotoxicity while retaining activity .

Q. How should researchers handle conflicting data in environmental stability or degradation studies of this compound?

- Methodological Answer :

- Approach 1 : Standardize degradation conditions (pH, UV exposure, microbial activity) to ensure reproducibility. emphasizes controlled waste management protocols for pyrimidine derivatives, which can inform degradation study designs .

- Approach 2 : Use LC-MS/MS to identify degradation products and compare with computational predictions (e.g., EPI Suite™ software).

- Data Analysis : Apply multivariate statistics (e.g., PCA) to isolate variables causing variability in half-life measurements .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.